![molecular formula C12H11N5OS2 B2890762 3-ethyl-5-[(Z)-2-thienylmethylidene]-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one CAS No. 478078-09-0](/img/structure/B2890762.png)
3-ethyl-5-[(Z)-2-thienylmethylidene]-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a chemical substance with the molecular formula C13H12N6OS2 . It is a derivative of 1,2,4-triazole, a class of heterocyclic compounds containing three nitrogen atoms .
Synthesis Analysis
The synthesis of similar 1,2,4-triazole derivatives has been reported in the literature . These compounds were synthesized using various techniques and their structures were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of this compound includes a 1,2,4-triazole ring, which is a heterocyclic ring with three nitrogen atoms . This structure allows the compound to form hydrogen bonds with different targets, which can improve its pharmacokinetics, pharmacological, and toxicological properties .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Thiazole and its derivatives, including compounds similar to 3-ethyl-5-[(Z)-2-thienylmethylidene]-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one, are synthesized under various conditions, demonstrating the significance of reaction mediums in organic synthesis and pharmaceutical research. Different bases and solvents are used to achieve the best efficiency in these syntheses (Berber, 2022).
Antimicrobial Activity
- Thiazole compounds exhibit notable antimicrobial properties. Studies have shown that these compounds can be moderately active against specific bacteria and fungi, highlighting their potential in antibacterial and antifungal applications (Vinusha et al., 2015).
Anticancer Potential
- Research into thiazole derivatives has revealed promising anticancer properties. Certain thiazole compounds demonstrate excellent anticancer effects at specific concentrations, showing potential as drug-like molecules in cancer treatment. These compounds are particularly effective against certain cancer cell lines while not being toxic to normal somatic cells (Holota et al., 2021).
Insecticidal Properties
- Some thiazole derivatives have been evaluated for their insecticidal properties. They show effectiveness against pests like the cotton leafworm, Spodoptera littoralis, indicating their potential in agricultural applications (Fadda et al., 2017).
Antioxidant Activity
- Thiazole compounds have also been investigated for their antioxidant activity. Some derivatives have shown promising results in scavenging free radicals, suggesting their utility in combating oxidative stress (Taha, 2012).
Organ Selective Oxidative Stress Prevention
- Certain thiazole-triazole compounds demonstrate the ability to prevent ethanol-induced oxidative stress in mouse brain and liver. This suggests potential therapeutic applications for these compounds in protecting organs from oxidative damage (Aktay et al., 2005).
Eigenschaften
IUPAC Name |
3-ethyl-5-(thiophen-2-ylmethylidene)-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5OS2/c1-2-17-11(18)10(6-9-4-3-5-19-9)20-12(17)15-16-7-13-14-8-16/h3-8H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTJRUCJALQECIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC=CS2)SC1=NN3C=NN=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethyl-5-[(Z)-2-thienylmethylidene]-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

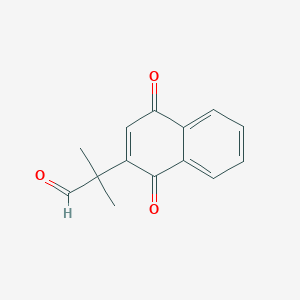
![methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2890681.png)

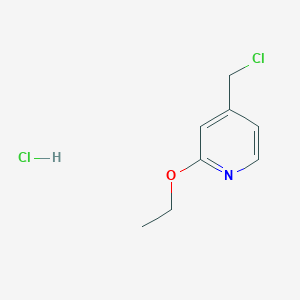
![4-[benzyl(ethyl)sulfamoyl]-N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2890685.png)
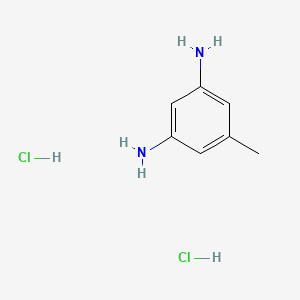
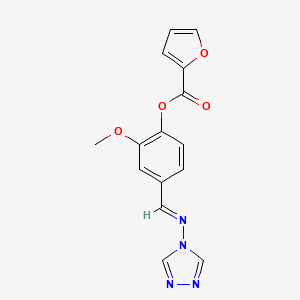
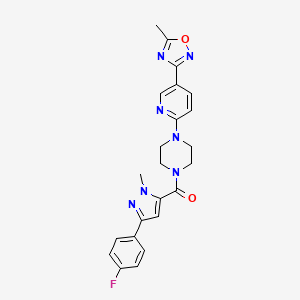
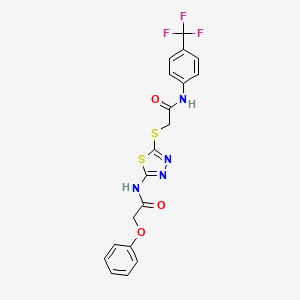
methanone](/img/structure/B2890696.png)

![3-[(1E)-1-ethoxy-2-(1H-1,2,4-triazol-1-yl)ethylidene]-1-phenylurea](/img/structure/B2890698.png)
![(2E)-3-phenyl-N-[(tetrahydrofuran-2-ylmethyl)carbamothioyl]prop-2-enamide](/img/structure/B2890699.png)
![3-(3-methoxybenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2890700.png)